molecular formula C7F15CHO<br>C8HF15O B8740329 Octanal, pentadecafluoro- CAS No. 335-60-4

Octanal, pentadecafluoro-

Cat. No.: B8740329
CAS No.: 335-60-4
M. Wt: 398.07 g/mol
InChI Key: QIYBNKVPACGQCB-UHFFFAOYSA-N
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Description

Octanal, pentadecafluoro- is a useful research compound. Its molecular formula is C7F15CHO and its molecular weight is 398.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality Octanal, pentadecafluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octanal, pentadecafluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

335-60-4

Molecular Formula

C7F15CHO
C8HF15O

Molecular Weight

398.07 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanal

InChI

InChI=1S/C8HF15O/c9-2(10,1-24)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h1H

InChI Key

QIYBNKVPACGQCB-UHFFFAOYSA-N

Canonical SMILES

C(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A sample of triethylsilane (4.24 g, 36.5 retool) was cooled to 0° C. and treated with 10% Pd/C(0.35 g). After the exotherm subsided, perfluorooctanoyl chloride (15.8 g, 36.5 mmol) was added dropwise, controlling the temperature below ca. 6°-8° C. The mixture was stirred for 1.0 hr at 0° C. Another 0.59 g triethylsilane was added, and the mixture was stirred for 1.5 hr. An additional 0.13 g of triethylsilane was added. After 1.0 hr, vacuum transfer gave 16.4 g of liquid which was cooled at -25° C. for several hours. The top liquid layer was removed from the solid to provide ca. 10.5 g of the titled product. 19F NMR: -81.3 (t of t's, J=9.8, 2.3), -121.8 (m), -122.3 (m), -123.0 (m), -123.7 (m), -125.4 (t of m's, with JFCCH =3 Hz), -126.5 (m).
Quantity
4.24 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step Two
Quantity
0.59 g
Type
reactant
Reaction Step Three
Name
Quantity
0.35 g
Type
catalyst
Reaction Step Four
Quantity
0.13 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

Catalyst 10% Pd/C(200 mg) was placed in a 3-necked round bottom flask and cooled at 0° C. Triisopropylsilane (3.32 g, 21 mmol) was added, followed by perflurooctanoyl chloride (7.9 g, 18.2 mmol). The mixture was allowed to warm to room temperature and was then controlled at 25°-27° C. during the exothermic reaction. After 3 hr, GC analysis showed aldehyde/acid chloride ratio=94/6. Another 0.26 mL of silane was added and stirring was continued for 1 hr. Vacuum transfer gave liquid which was chilled at -25° C. The resulting solid was shaken with petroleum ether, chilled at -25° C., and separated again. In this way, 6.48 g of product was obtained, mp ca. -5° C. NMR spectra were as described in Example 1.
Quantity
3.32 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.26 mL
Type
reactant
Reaction Step Four
[Compound]
Name
Catalyst
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
200 mg
Type
catalyst
Reaction Step Five
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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